N-benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide, with the CAS number 422532-54-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a complex molecular structure that includes a benzyl group, a quinazoline moiety, and a sulfanyl acetamide functional group. Its molecular formula is C25H24N4OS, and it has a molecular weight of approximately 428.55 g/mol.
The compound is classified under the category of quinazoline derivatives, which are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities. The specific structure of N-benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide suggests potential applications in therapeutic areas targeting various diseases.
The synthesis of N-benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, general methods for synthesizing related quinazoline derivatives include:
These steps may require optimization for yield and purity, often utilizing techniques such as chromatography for purification.
The molecular structure of N-benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide can be represented by its SMILES notation: O=C(CSc1nc(NCCc2ccccc2)c2c(n1)cccc2)NCc1ccccc1
. This notation indicates the presence of:
The key structural data includes:
The reactivity of N-benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide can be explored through various chemical reactions:
These reactions are critical for modifying the compound to enhance its biological activity or to facilitate further studies.
While specific physical properties such as melting point, boiling point, and solubility are not provided in the search results, they are essential for practical applications and can typically be determined through standard laboratory techniques.
Chemical properties include:
These properties are crucial for understanding how the compound behaves under physiological conditions.
N-benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide has potential applications in several scientific fields:
Given its structural characteristics and potential biological activities, this compound represents an interesting candidate for further research in medicinal chemistry and drug development.
CAS No.: 14970-71-9
CAS No.: 2595-33-7
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 116296-75-4